molecular formula C22H15ClF3N3O2S B4197950 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE CAS No. 617697-48-0

2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4197950
CAS No.: 617697-48-0
M. Wt: 477.9 g/mol
InChI Key: IDVNQNXJIIYYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a pyridine core substituted with a 4-chlorophenyl group, a cyano group, and a trifluoromethyl group. A sulfanyl bridge connects the pyridine ring to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group. This combination of electron-withdrawing (cyano, trifluoromethyl) and electron-donating (methoxy) groups creates a unique electronic profile, making it a candidate for diverse applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3O2S/c1-31-16-8-6-15(7-9-16)28-20(30)12-32-21-17(11-27)18(22(24,25)26)10-19(29-21)13-2-4-14(23)5-3-13/h2-10H,12H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVNQNXJIIYYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617697-48-0
Record name 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Substitution Reactions: The chlorophenyl, cyano, and trifluoromethyl groups are introduced through substitution reactions using reagents such as chlorobenzene, cyanide sources, and trifluoromethylating agents.

    Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound.

    Amidation: The final step involves the amidation reaction where the thioether compound is reacted with 4-methoxyphenyl acetic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductReference
SulfoxidationH₂O₂ (30%), CH₃COOH, 0–5°C, 2 hSulfoxide derivative
Sulfone FormationmCPBA (excess), DCM, RT, 12 hSulfone derivative

Key Findings :

  • Sulfoxidation occurs selectively without affecting other functional groups (e.g., cyano or trifluoromethyl).

  • Sulfone formation requires stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA).

Reduction Reactions

The cyano (-CN) group is susceptible to reduction:

Reaction TypeReagents/ConditionsProductReference
Cyano to AmineLiAlH₄, THF, reflux, 6 hPrimary amine (-CH₂NH₂)
Partial ReductionH₂ (1 atm), Pd/C, ethanol, RTNo reaction observed

Key Findings :

  • Lithium aluminum hydride (LiAlH₄) quantitatively reduces the cyano group to a primary amine.

  • Catalytic hydrogenation (H₂/Pd) does not proceed due to steric hindrance from the trifluoromethyl group.

Substitution Reactions

The chlorophenyl ring and pyridine core participate in nucleophilic substitution:

Reaction TypeReagents/ConditionsProductReference
Aromatic Chloride ReplacementNaOMe, DMF, 80°C, 8 hMethoxy-substituted phenyl derivative
Pyridine Ring FunctionalizationNaN₃, DMSO, 100°C, 24 hAzide-substituted pyridine

Key Findings :

  • Methoxy substitution at the chlorophenyl position proceeds with 85% yield .

  • Azide introduction at the pyridine ring requires harsh conditions but enables click chemistry applications .

Hydrolysis Reactions

The acetamide group and trifluoromethyl group exhibit stability under standard hydrolysis conditions:

Reaction TypeReagents/ConditionsProductReference
Acetamide Hydrolysis6M HCl, reflux, 12 hCarboxylic acid and aniline derivatives
Trifluoromethyl Stability TestNaOH (10%), H₂O, 100°C, 24 hNo decomposition observed

Key Findings :

  • Acidic hydrolysis cleaves the acetamide group to yield carboxylic acid .

  • The trifluoromethyl group remains inert under basic or acidic conditions .

Comparative Reactivity Table

The compound’s reactivity is contrasted with structurally related analogs:

CompoundSulfanyl ReactivityCyano ReactivityChlorophenyl ReactivityReference
Target CompoundHigh (S→SO, SO₂)High (CN→NH₂)Moderate (Cl→OR)
Analog with -CF₃ replaced by -CH₃SimilarHigherHigher
Analog without pyridine ringLowN/AHigh

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-{[6-(4-Chlorophenyl)-3-Cyano-4-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}-N-(4-Methoxyphenyl)Acetamide exhibit significant anticancer properties. The presence of the cyano and trifluoromethyl groups enhances the compound's ability to interact with biological targets related to cancer cell proliferation. Studies have shown that such compounds can inhibit tumor growth in various cancer models, making them potential candidates for drug development against cancers such as breast and lung cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural components allow it to disrupt bacterial cell membranes and inhibit essential metabolic pathways. In vitro studies have demonstrated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria, which could lead to its use in developing new antibiotics .

Herbicide Development

Due to its structural features, this compound has potential applications in agrochemicals as a herbicide. The ability to inhibit specific enzymes involved in plant growth can be leveraged to create selective herbicides that target unwanted vegetation while preserving crop health. Field trials are necessary to assess its efficacy and safety in agricultural settings .

Enzyme Inhibition Studies

In chemical biology, the compound's ability to act as an enzyme inhibitor is of particular interest. Research has focused on its interaction with various enzymes involved in metabolic pathways, which could lead to insights into metabolic diseases and the development of enzyme inhibitors as therapeutic agents .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer effects of compounds structurally similar to this compound. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, suggesting that modifications to the chemical structure could enhance potency .

Case Study 2: Antimicrobial Activity

Another investigation reported in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant bactericidal activity at low concentrations, highlighting its potential for further development as an antibiotic .

Mechanism of Action

The mechanism of action of 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with modifications in halogenation, aromatic substituents, or core heterocyclic systems. Below is a detailed analysis based on research findings:

Halogen-Substituted Analogs

Compound Name Structural Features Key Differences Implications
2-{[6-(4-Bromophenyl)-3-Cyano-4-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}-N-(3-Methylphenyl)Acetamide Bromine replaces chlorine on the pyridine-attached phenyl ring. Larger atomic radius and polarizability of bromine vs. chlorine. May enhance lipophilicity and alter binding affinity in hydrophobic pockets .
N-(4-Chlorophenyl)-2-{[6-(4-Chlorophenyl)-3-Cyano-4-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}Acetamide Methoxyphenyl in the acetamide is replaced with a 4-chlorophenyl group. Loss of electron-donating methoxy group; increased electron-withdrawing character. Reduced solubility and potential differences in metabolic stability .

Aromatic Substituent Variations

Compound Name Structural Features Key Differences Implications
2-{[6-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-YL]Sulfanyl}-N-(4-Methoxyphenyl)Acetamide Pyridine core replaced with a triazolo-pyridazine system. Introduction of a fused triazole ring. Enhanced π-π stacking potential and altered pharmacokinetics due to increased planarity .
N-(2-(Trifluoromethyl)Phenyl)-2-{[4-(2-Chlorophenyl)-6-(4-Chlorophenyl)-3-Cyanopyridin-2-YL]Sulfanyl}Acetamide Acetamide linked to a 2-(trifluoromethyl)phenyl group. Trifluoromethyl group at the ortho position on the phenyl ring. Steric hindrance may reduce binding efficiency but improve metabolic resistance .

Core Heterocyclic Modifications

Compound Name Structural Features Key Differences Implications
N-(6-Trifluoromethylbenzothiazole-2-YL)-2-(4-Methoxyphenyl)Acetamide Pyridine replaced with a benzothiazole ring. Benzothiazole’s sulfur and nitrogen atoms create a distinct electronic environment. Potential for improved fluorescence properties or kinase inhibition .
2-{[4-(4-Chlorophenyl)-3-Cyano-6-Oxo-1,4,5,6-Tetrahydropyridin-2-YL]Sulfanyl}-N-(2-Methylphenyl)Acetamide Partially saturated pyridine (tetrahydropyridine) with a ketone group. Reduced aromaticity and introduction of a carbonyl group. Altered redox properties and possible modulation of enzyme inhibition .

Key Research Findings

  • Methoxy vs. Chloro : The methoxyphenyl group in the target compound improves solubility compared to chloro-substituted analogs, as evidenced by lower logP values in computational studies .
  • Heterocyclic Cores : Triazolo-pyridazine derivatives exhibit superior binding to DNA topoisomerases in vitro, suggesting the target compound’s core could be optimized for anticancer activity .

Biological Activity

The compound 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C19H12ClF3N4O2S
  • Molecular Weight : 452.84 g/mol
  • CAS Number : 1301870

The biological activity of this compound is primarily attributed to its structural components, including the pyridine ring and the trifluoromethyl group. The presence of these moieties enhances its interaction with biological targets, particularly enzymes and receptors involved in various physiological processes.

Inhibitory Activity

Research indicates that compounds with similar structures exhibit inhibitory effects on several enzymes, including:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Cyclooxygenase (COX) : Involved in inflammation and pain pathways.

For instance, related compounds have shown IC50 values ranging from 5.4 μM to 24.3 μM against AChE and COX enzymes, suggesting that modifications in the structure can significantly influence potency and selectivity .

Biological Activity Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Anticancer Activity :
    • A study demonstrated that thiazole-bearing compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values as low as 1.61 µg/mL . This suggests that similar mechanisms may be applicable to our compound.
  • Antimicrobial Properties :
    • Compounds featuring the pyridine moiety have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance antimicrobial efficacy .
  • Neuroprotective Effects :
    • Some derivatives have been reported to protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A derivative of the compound was tested in vitro against HT29 colon cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound's mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, a related compound demonstrated a reduction in paw edema in rats when administered at doses of 25 mg/kg body weight. This suggests potential therapeutic applications in treating inflammatory diseases.

Data Summary

Biological ActivityIC50 ValuesReferences
AChE Inhibition10.4 - 24.3 μM
Anticancer Activity<1.61 µg/mL
AntimicrobialVaries by strain
Anti-inflammatoryEffective at 25 mg/kgCase Study

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : A typical procedure involves nucleophilic substitution between a pyridine-thiol intermediate and a halogenated acetamide derivative. For analogs, refluxing ethanol with sodium acetate as a base (1:2 molar ratio) under anhydrous conditions for 30–60 minutes achieves yields up to 85% . To optimize yields, consider:
  • Varying solvents (e.g., ethanol-dioxane mixtures for recrystallization).
  • Adjusting reaction time and temperature to mitigate side reactions.
  • Using catalysts like DMAP or phase-transfer agents for sterically hindered intermediates.

Q. How can the crystal structure and molecular conformation of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D structures. Key steps include:
  • Growing high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol).
  • Analyzing intermolecular interactions (e.g., hydrogen bonds between the acetamide moiety and pyridine ring) to confirm stability .
  • Validating results with DFT calculations or spectroscopic data (e.g., NMR coupling constants).

Q. What solvents and conditions are suitable for solubility and stability testing of this compound?

  • Methodological Answer : Prioritize solvents with intermediate polarity (e.g., DMSO, methanol, or acetonitrile) based on the compound’s trifluoromethyl and cyano groups. For stability:
  • Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure.
  • Monitor decomposition via HPLC-MS to identify labile sites (e.g., sulfanyl or cyano groups) .

Advanced Research Questions

Q. How to design experiments to evaluate the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Adopt a tiered approach:
  • Laboratory studies : Measure hydrolysis rates (pH 5–9), photolysis under UV light, and microbial degradation using OECD 301/302 protocols .
  • Field studies : Use radiolabeled analogs to track distribution in soil/water matrices and bioaccumulation in model organisms (e.g., Daphnia magna).
  • Computational modeling : Apply QSAR models to predict persistence and toxicity endpoints based on logP and electronic descriptors .

Q. How can contradictions in spectral data (e.g., NMR vs. SC-XRD) for structural assignments be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers). Mitigate by:
  • Comparing temperature-dependent NMR spectra to identify conformational flexibility.
  • Using NOESY/ROESY to validate spatial proximity of protons inferred from XRD.
  • Cross-referencing with vibrational spectroscopy (IR/Raman) for functional group consistency .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs targeting specific biological pathways?

  • Methodological Answer :
  • Core modifications : Replace the trifluoromethyl group with CF₃, Cl, or Br to assess steric/electronic effects on binding.
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., sulfanyl group with cysteine residues).
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against target proteins (e.g., kinases) .

Q. How to assess the compound’s stability under oxidative or reductive conditions relevant to metabolic pathways?

  • Methodological Answer :
  • Oxidative stress : Treat with H₂O₂/CYP450 enzymes and monitor via LC-MS for sulfoxide or hydroxylated metabolites.
  • Reductive conditions : Expose to glutathione (GSH) or liver microsomes to detect thiol-adduct formation.
  • Compare degradation profiles with computational tools like MetaSite .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and reactivity?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate bond dissociation energies (e.g., C-S bond cleavage).
  • Molecular dynamics : Simulate solvation effects in water/lipid bilayers to predict permeability (logP) .
  • ADMET prediction : Use SwissADME or ADMETLab to forecast bioavailability and toxicity .

Q. How to detect and quantify trace levels of this compound in environmental or biological matrices?

  • Methodological Answer :
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges for environmental water; protein precipitation for plasma.
  • Analytical methods : UPLC-MS/MS with MRM mode (e.g., m/z transitions for [M+H]⁺ ions).
  • Validation : Follow ICH guidelines for LOD (≥0.1 ng/mL), LOQ, and recovery rates (80–120%) .

Q. What experimental approaches can elucidate the impact of substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) on biological activity?

  • Methodological Answer :
  • Parallel synthesis : Prepare analogs with systematic substitutions (e.g., -OCH₃, -Cl, -F) at the phenyl ring.
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models.
  • Crystallography : Compare binding modes in target protein complexes (e.g., hydrogen bonding vs. hydrophobic interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.